(4-tert-Butoxycarbonylamino-cyclohexyloxy)-acetic acid
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Overview
Description
(4-tert-Butoxycarbonylamino-cyclohexyloxy)-acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a cyclohexyl ring, which is further connected to an acetic acid moiety. This compound is often used in organic synthesis, particularly in peptide chemistry, due to its protective Boc group that can be easily removed under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-Butoxycarbonylamino-cyclohexyloxy)-acetic acid typically involves the protection of the amino group with a Boc group, followed by the attachment of the cyclohexyl ring and the acetic acid moiety.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(4-tert-Butoxycarbonylamino-cyclohexyloxy)-acetic acid undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Substitution: Common reagents include alkyl halides and nucleophiles under basic conditions.
Major Products Formed
Scientific Research Applications
(4-tert-Butoxycarbonylamino-cyclohexyloxy)-acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (4-tert-Butoxycarbonylamino-cyclohexyloxy)-acetic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions during synthesis and can be selectively removed under acidic conditions to reveal the free amine. This selective protection and deprotection mechanism is crucial in multi-step synthesis processes .
Comparison with Similar Compounds
Similar Compounds
(4-tert-Butoxycarbonylamino-cyclohexyl)-methanol: Similar structure but with a methanol group instead of acetic acid.
(4-tert-Butoxycarbonylamino-cyclohexyl)-methylamine: Similar structure but with a methylamine group instead of acetic acid.
Uniqueness
(4-tert-Butoxycarbonylamino-cyclohexyloxy)-acetic acid is unique due to its combination of a Boc-protected amino group and an acetic acid moiety, making it particularly useful in peptide synthesis and other applications where selective protection and deprotection are required .
Biological Activity
(4-tert-Butoxycarbonylamino-cyclohexyloxy)-acetic acid, also known by its CAS number 189153-10-4, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₃H₂₃NO₄
- Molecular Weight : 257.33 g/mol
- CAS Number : 189153-10-4
This compound features a tert-butoxycarbonyl (Boc) group, which is often used in organic synthesis to protect amines. The cyclohexyl group contributes to its hydrophobic characteristics, potentially influencing its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, similar to other phenoxyacetic acid derivatives which have shown COX-2 inhibitory activity.
- Cell Signaling Modulation : It may alter cell signaling pathways, impacting processes such as apoptosis and cellular proliferation.
In Vitro Studies
Research indicates that this compound exhibits significant biological activities:
- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6, suggesting potential therapeutic applications in inflammatory diseases .
- Cell Viability and Proliferation : In vitro assays have shown that this compound can affect cell viability in various cancer cell lines, indicating a possible role in cancer therapy .
Case Studies
- Study on COX-2 Inhibition : A comparative analysis of related compounds showed that those with structural similarities to this compound exhibited IC₅₀ values ranging from 0.06 μM to 0.97 μM against COX-2, highlighting the potential for this compound as a selective COX-2 inhibitor .
- Toxicological Assessments : Toxicological studies are essential for understanding the safety profile of new compounds. Initial assessments indicate that while some derivatives exhibit anti-inflammatory properties without significant toxicity, further studies are needed to evaluate the long-term effects on liver and kidney functions .
Table 1: Biological Activity Comparison of Related Compounds
Compound Name | IC₅₀ (μM) | COX Selectivity Index |
---|---|---|
Celecoxib | 0.05 | 298.6 |
This compound | TBD | TBD |
Mefenamic Acid | 29.9 | N/A |
SC-558 | 0.0005 | N/A |
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]oxyacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-9-4-6-10(7-5-9)18-8-11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHJRZDMDBZMIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)OCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.